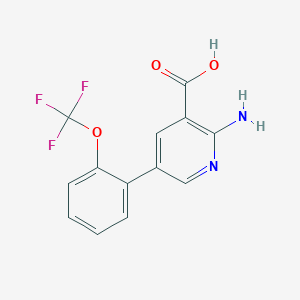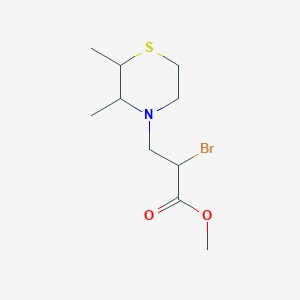![molecular formula C22H20F3NO4 B14773567 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B14773567.png)
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group and a trifluoromethylcyclopropyl group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid typically involves the protection of amino acids with the Fmoc group. The Arndt-Eistert protocol is a common method used, starting from commercially available N-Fmoc-protected α-amino acids. This method leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The key steps would include the protection of amino acids, followed by specific reactions to introduce the trifluoromethylcyclopropyl group.
Análisis De Reacciones Químicas
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action for 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid involves its ability to interact with various molecular targets. The Fmoc group provides stability and protection during chemical reactions, while the trifluoromethylcyclopropyl group can enhance reactivity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-propanoic acid
- 2-Ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
Uniqueness
What sets 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid apart is its trifluoromethylcyclopropyl group, which can provide unique reactivity and specificity in chemical reactions. This makes it particularly valuable in applications where precise control over molecular interactions is required .
Propiedades
Fórmula molecular |
C22H20F3NO4 |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid |
InChI |
InChI=1S/C22H20F3NO4/c23-22(24,25)18-9-12(18)10-19(20(27)28)26-21(29)30-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-19H,9-11H2,(H,26,29)(H,27,28) |
Clave InChI |
ASPLWNNIOYJNSU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C(F)(F)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


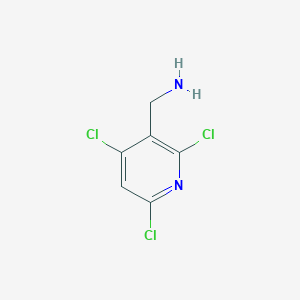
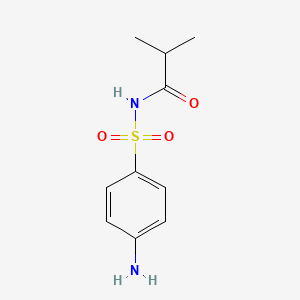
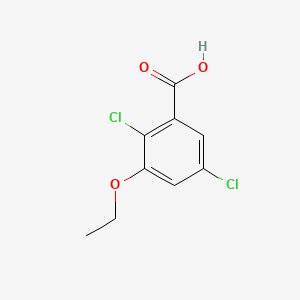
![1,4-Bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14773503.png)
![Iron, [2,9-bis[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-](/img/structure/B14773509.png)
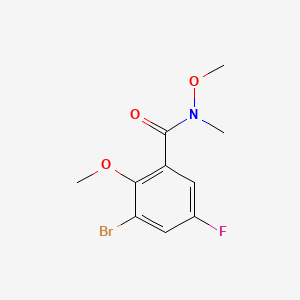
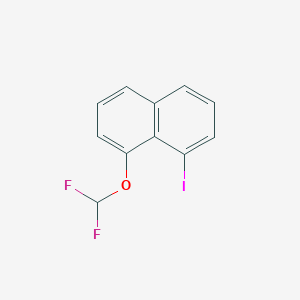
![3-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B14773518.png)

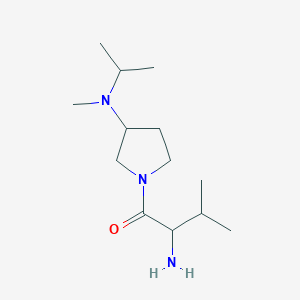
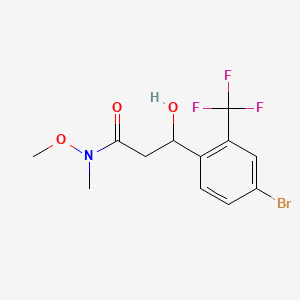
![2-amino-3-methyl-N-[(4-nitrophenyl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14773560.png)
